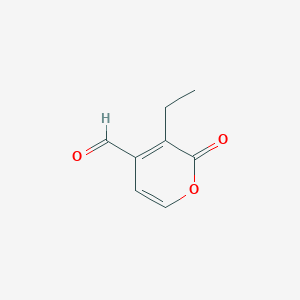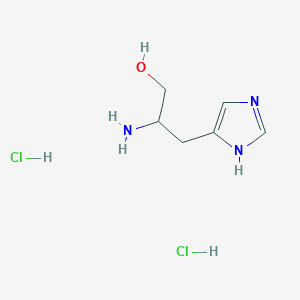
Methyl 9-(4-formylphenoxy)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(4-formylphenoxy)nonanoate is an organic compound with the molecular formula C17H24O4 It is a derivative of nonanoic acid, where the nonanoate chain is esterified with a methyl group and substituted with a 4-formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(4-formylphenoxy)nonanoate typically involves the esterification of 9-(4-formylphenoxy)nonanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(4-formylphenoxy)nonanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 9-(4-carboxyphenoxy)nonanoic acid.
Reduction: Methyl 9-(4-hydroxyphenoxy)nonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 9-(4-formylphenoxy)nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 9-(4-formylphenoxy)nonanoate involves its chemical reactivity, particularly the formyl and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential applications. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: A simpler ester without the formylphenoxy substitution.
Methyl 9-formylnonanoate: Similar structure but lacks the phenoxy group.
Methyl 2-(4-formylphenoxy)propanoate: Similar functional groups but with a different carbon chain length and structure.
Uniqueness
Methyl 9-(4-formylphenoxy)nonanoate is unique due to the presence of both the formyl and phenoxy groups on the nonanoate chain
Properties
CAS No. |
663157-48-0 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 9-(4-formylphenoxy)nonanoate |
InChI |
InChI=1S/C17H24O4/c1-20-17(19)8-6-4-2-3-5-7-13-21-16-11-9-15(14-18)10-12-16/h9-12,14H,2-8,13H2,1H3 |
InChI Key |
MKDGIDCEOCVHSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)

![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)

![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)

![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

